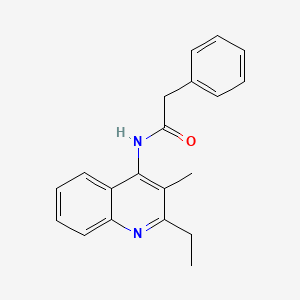
2-(2-tert-butyl-4-methylphenoxy)-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-(2-tert-Butyl-4-methylphenoxy)-N-(2-furylmethyl)acetamide involves several steps, including reaction under specific conditions to achieve the desired product. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide, a compound with structural similarities, was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, yielding beyond 85% (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure determination is essential for understanding the interactions and stability of the compound. The molecular structure of related compounds has been determined by various spectroscopic techniques, including FAB mass spectrometry, IR, and NMR spectroscopy. X-ray crystallography studies provided detailed insights into the molecular structure, revealing intra- and intermolecular hydrogen bonding in solution (T. Romero & Angela Margarita, 2008).
Chemical Reactions and Properties
Chemical reactions and properties of this compound involve interactions that can lead to the formation of new products. The recyclization of derivatives has been studied, showing the transformation into products with different structural features under acid-catalyzed conditions (A. V. Butin, S. K. Smirnov, & I. Trushkov, 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in various domains. These properties are determined using techniques like X-ray diffraction analysis, confirming the crystal structure of related compounds and providing insights into their stability and solubility (S. Geetha, R. Sribalan, & S. Lakshmi, 2023).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, potential for forming bonds, and chemical stability, is essential. Studies on similar compounds have shown that the presence of specific functional groups significantly influences their reactivity and interaction with other molecules. For instance, the introduction of acetamide groups and their effects on binding and reactivity have been explored in detail, highlighting the compound's versatility in chemical reactions (Deepali B Magadum & G. Yadav, 2018).
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis
2-(2-tert-butyl-4-methylphenoxy)-N-(2-furylmethyl)acetamide is involved in chemoselective synthesis processes, such as the acetylation of aminophenols, where it can act as an intermediate or catalyst. For example, chemoselective monoacetylation of amino groups in certain compounds to form acetamides has been carried out using specific catalysts, highlighting the role of tert-butyl and methylphenoxy groups in facilitating these reactions (Magadum & Yadav, 2018).
Antioxidant Activity
The tert-butyl and methylphenoxy groups, similar to those in 2-(2-tert-butyl-4-methylphenoxy)-N-(2-furylmethyl)acetamide, are studied for their antioxidant properties. These groups are part of compounds like 2,6-di-tert-butyl-4-methylphenol, which exhibit H-atom donating activities and play a role in inhibiting oxidative processes, potentially contributing to the development of antioxidant agents (Barclay, Edwards, & Vinqvist, 1999).
Organic Synthesis and Catalysis
Compounds containing tert-butyl and methylphenoxy groups are used in organic synthesis and catalysis, demonstrating the versatility of these moieties in promoting various chemical reactions. For instance, phosphine ligands with tert-butylmethylphosphino groups have been developed for asymmetric hydrogenation of alkenes, showcasing the application of such structures in creating efficient catalysts for stereoselective synthesis (Imamoto et al., 2012).
Photocatalytic Applications
The photocatalytic degradation of pharmaceutical agents using titanium dioxide highlights the potential application of tert-butyl and methylphenoxy groups in environmental remediation. Studies on the photocatalytic transformation of certain compounds under simulated solar irradiation reveal the role of these groups in the degradation pathway, contributing to the development of novel photocatalytic materials for pollutant removal (Sakkas et al., 2007).
Eigenschaften
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-7-8-16(15(10-13)18(2,3)4)22-12-17(20)19-11-14-6-5-9-21-14/h5-10H,11-12H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUHVMMKLMHALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)
![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)
![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)
![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)
![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)
![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)
![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)
![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)
![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)
![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)
